Significantly Higher Lipophilicity (LogP) Compared to Chloro and Methyl Analogs
1-(4-Bromobenzyl)-1H-pyrazol-3-amine exhibits a predicted LogP (XLogP3) of 2.2, indicating higher lipophilicity compared to its chloro (XLogP3 = 2.1) and methyl (XLogP3 = 1.8) analogs .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine: XLogP3 = 2.1; 1-(4-methylbenzyl)-1H-pyrazol-3-amine: XLogP3 = 1.8 |
| Quantified Difference | Delta = +0.1 (vs. chloro); Delta = +0.4 (vs. methyl) |
| Conditions | Predicted value (XLogP3 algorithm) |
Why This Matters
Increased lipophilicity can enhance membrane permeability in cellular assays, potentially improving compound potency in biological systems where cellular uptake is a limiting factor.
